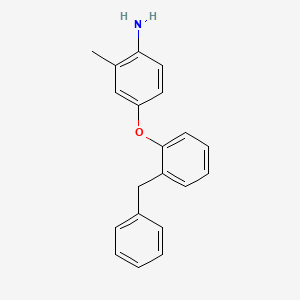

4-(2-Benzylphenoxy)-2-methylaniline

Description

Properties

IUPAC Name |

4-(2-benzylphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-15-13-18(11-12-19(15)21)22-20-10-6-5-9-17(20)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULJWKXBCSIZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylphenoxy)-2-methylaniline typically involves the reaction of 2-benzylphenol with 2-methylaniline. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenol group of 2-benzylphenol reacts with the amine group of 2-methylaniline to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylphenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydrogenated benzyl derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(2-Benzylphenoxy)-2-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Benzylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural Analogues

Structural Insights

- Positional Isomerism: The position of the benzylphenoxy group (e.g., 2- vs. 4-substitution on the phenoxy ring) significantly impacts electronic and steric properties. For instance, 4-(4-Benzylphenoxy)-2-methylaniline likely exhibits greater steric hindrance compared to its 2-substituted counterpart, affecting reactivity in coupling reactions.

- Electron-Withdrawing vs. Donating Groups : Chloro (4-Chloro-2-methylaniline ) and methoxy (4-Methoxy-2-methylaniline ) substituents alter the electron density of the aromatic ring, influencing metabolic activation (e.g., chloro derivatives forming hydroxylamines ) or crystallinity .

Metabolic Reactivity

- In contrast, benzylphenoxy-substituted anilines (e.g., 4-(4-Benzylphenoxy)-2-methylaniline) may exhibit reduced metabolic activation due to steric shielding of the amine group.

Crystallographic Data

- 4-Methoxy-2-methylaniline derivatives form crystals stabilized by weak C–H⋯O hydrogen bonds, with dihedral angles between aromatic rings ranging from 55° to 87° . Such conformational rigidity could influence solubility and melting points in related compounds.

Biological Activity

4-(2-Benzylphenoxy)-2-methylaniline is an organic compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a benzylphenoxy group and an aniline moiety, which can interact with various biological targets, making it a candidate for therapeutic applications.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C16H17NO

- Molecular Weight : 253.32 g/mol

Structural Characteristics

The compound consists of:

- A benzyl group attached to a phenoxy moiety.

- A methylaniline component that influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenoxy and aniline groups can engage in hydrogen bonding and hydrophobic interactions, potentially modulating enzymatic activity and receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Antitumor Activity

Preliminary investigations into the antitumor potential of related compounds reveal promising results. For instance, certain derivatives have shown significant cytotoxic effects on tumor cell lines, indicating that this compound could be explored for its anticancer properties.

Case Studies and Experimental Data

- Antimicrobial Testing :

- A study evaluated the antimicrobial properties of phenoxy-substituted anilines, finding that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria.

- Table 1 summarizes the antimicrobial activity of structurally related compounds:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| 4-(2-Methylphenoxy)-aniline | E. coli | 25 µg/mL |

| 4-(2-Chlorophenoxy)-aniline | Pseudomonas aeruginosa | 15 µg/mL |

- Antitumor Screening :

- In vitro studies on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development in cancer therapy.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins such as dihydrofolate reductase (DHFR). These studies indicate that specific amino acid residues are crucial for effective binding, which could lead to the inhibition of enzyme activity.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(2-Benzylphenoxy)-2-methylaniline, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-benzylphenol with 2-methylaniline derivatives. Key steps include:

- Base-Catalyzed Etherification : Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C to facilitate nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate the product.

- Optimization : Continuous flow reactors may enhance scalability and reduce side reactions by precise temperature/pressure control .

Q. Q2. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylphenoxy vs. methylaniline groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₁₉NO₂, theoretical MW: 305.37 g/mol).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How does the substitution pattern (e.g., benzyl vs. methoxy groups) on the phenoxy ring influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 4-(3-methoxyphenoxy)-2-methylaniline) via enzyme inhibition assays (e.g., kinase targets) or cytotoxicity screens (e.g., MTT assays on cancer cell lines).

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets like cytochrome P450 enzymes .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Standardization : Ensure consistent assay conditions (e.g., cell line viability, incubation time, solvent controls).

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, EPA DSSTox) to identify outliers .

- Mechanistic Validation : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Q. Q5. What are the key challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Methodological Answer:

- Process Chemistry : Transition from batch to flow reactors to mitigate exothermic side reactions and improve heat dissipation .

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., unreacted phenol or aniline derivatives) .

Q. Q6. What strategies are recommended for studying the oxidative degradation pathways of this compound?

Methodological Answer:

Q. Q7. How can computational modeling aid in predicting the environmental fate or toxicity of this compound?

Methodological Answer:

- QSAR Models : Use tools like EPI Suite to estimate biodegradability or bioaccumulation potential based on logP and molecular weight .

- Toxicity Prediction : Apply Derek Nexus or ProTox-II to identify structural alerts (e.g., aniline groups linked to mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.